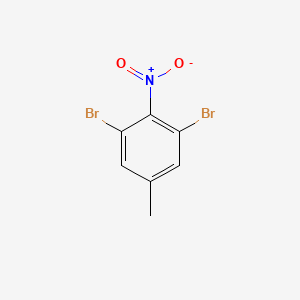

1,3-Dibromo-5-methyl-2-nitrobenzene

Description

BenchChem offers high-quality 1,3-Dibromo-5-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVIBMJSRSEASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563484 | |

| Record name | 1,3-Dibromo-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-78-4 | |

| Record name | 1,3-Dibromo-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dibromo-5-methyl-2-nitrobenzene CAS number

An In-Depth Technical Guide to 1,3-Dibromo-5-methyl-2-nitrobenzene (CAS 78831-78-4)

As a Senior Application Scientist, navigating the synthesis and application of highly functionalized arenes requires more than just following a recipe; it demands a deep mechanistic understanding of the molecule's electronic environment and steric constraints. 1,3-Dibromo-5-methyl-2-nitrobenzene (commonly referred to as 3,5-dibromo-4-nitrotoluene) is a specialized halogenated nitroarene that serves as a critical building block in advanced organic synthesis and supramolecular chemistry[1].

This whitepaper deconstructs the physicochemical properties, mechanistic synthesis pathways, and downstream applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

The strategic placement of a nitro group flanked by two bulky bromine atoms, with a para-methyl group, creates a unique electronic topology. The electron-withdrawing nitro group strongly activates the adjacent carbon-bromine bonds, making the molecule highly susceptible to nucleophilic attack, while the methyl group provides a hydrophobic anchor[2].

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| IUPAC Name | 1,3-Dibromo-5-methyl-2-nitrobenzene |

| Common Name | 3,5-Dibromo-4-nitrotoluene |

| CAS Number | 78831-78-4[1] |

| Molecular Formula | C7H5Br2NO2[1] |

| Molecular Weight | 294.93 g/mol [1] |

| Canonical SMILES | CC1=CC(Br)=C(=O)C(Br)=C1[1] |

| Physical State | Solid (Light yellow crystals)[3] |

Mechanistic Pathways & Synthesis Strategy

The Causality of Synthetic Design: A novice approach to synthesizing 1,3-dibromo-5-methyl-2-nitrobenzene might involve the direct electrophilic nitration of 3,5-dibromotoluene. However, this route is fundamentally flawed. The methyl group is an ortho/para director, while the halogens are ortho/para directing but deactivating. The steric bulk of the two meta-bromines makes nitration between them (the 4-position) highly hindered, inevitably leading to intractable mixtures of regioisomers.

To bypass this, the authoritative method relies on the controlled oxidation of an existing aniline derivative: 2,6-dibromo-4-methylaniline [3]. By starting with the amino group already locked in the correct position, regioisomerism is entirely eliminated.

The oxidation is executed in two distinct stages to overcome the high activation energy required to fully oxidize an electron-deficient aniline:

-

Amine to Nitroso: m-Chloroperoxybenzoic acid (mCPBA) is used to selectively oxidize the primary amine to a nitroso intermediate[3].

-

Nitroso to Nitro: Because mCPBA often stalls at the nitroso stage for sterically hindered substrates, a harsh oxidative cocktail of Hydrogen Peroxide (H₂O₂) and Nitric Acid (HNO₃) in acetic acid is introduced to provide the thermodynamic push necessary to yield the fully oxidized nitroarene[3].

Two-step oxidation of 2,6-dibromo-4-methylaniline to 1,3-dibromo-5-methyl-2-nitrobenzene.

Reactivity & Supramolecular Applications

The core value of 1,3-dibromo-5-methyl-2-nitrobenzene lies in its reactivity profile. The nitro group sits ortho to both bromine atoms. During Nucleophilic Aromatic Substitution (S_NAr), the strong electron-withdrawing nature of the nitro group stabilizes the anionic Meisenheimer intermediate, drastically lowering the activation barrier for the displacement of the bromide ions[4].

This dual-electrophilic nature makes the compound a premier building block for synthesizing complex macrocycles, such as oxacalix[4]arenes . When reacted with resorcinol derivatives under basic conditions (often via Ullmann-type coupling or direct S_NAr), the dibromo core acts as a rigid linker, forcing the assembly of highly structured host molecules used in ion sensing and supramolecular chemistry[4].

Assembly of oxacalix[4]arene macrocycles via SNAr/Ullmann coupling of the dibromo core.

Experimental Protocols (Self-Validating Workflows)

The following methodology is adapted from validated literature procedures and engineered with built-in checkpoints to ensure process integrity[3].

Protocol A: Synthesis of 2,6-Dibromonitroso-4-toluene (Intermediate)

-

Solvation: Dissolve 2,6-dibromo-4-methylaniline (25.0 g, 94.4 mmol) and mCPBA (73.0 g, 326 mmol) in anhydrous CH₂Cl₂ (700 mL)[3].

-

Reaction: Heat the solution under reflux for 2 hours[3].

-

Self-Validation Checkpoint 1 (Precipitation): Cool the mixture to room temperature. The successful reduction of mCPBA will visibly manifest as a white precipitate of 3-chlorobenzoic acid[3].

-

Purification: Filter off the precipitate. Extract the organic filtrate with 1 M aqueous KOH until mCPBA is no longer detectable by Thin Layer Chromatography (TLC) using a silica gel/CHCl₃ system[3].

-

Isolation: Remove the solvent under reduced pressure and recrystallize the crude residue from hexane to yield the nitroso intermediate as a pale yellow solid (approx. 79% yield)[3].

Protocol B: Oxidation to 1,3-Dibromo-5-methyl-2-nitrobenzene

-

Suspension: Suspend the isolated 2,6-dibromonitroso-4-toluene (20.6 g, 73.9 mmol) in glacial acetic acid (500 mL)[3].

-

Oxidant Addition: At room temperature, slowly add a pre-mixed solution of H₂O₂ (210 mL of a 31.1% aqueous solution) and glacial acetic acid (200 mL)[3].

-

Catalytic Push: Add concentrated HNO₃ (69.3%, 13.9 mL) to the mixture[3].

-

Thermal Activation: Heat the reaction vessel in an oil bath at 90 °C[3].

-

Self-Validation Checkpoint 2 (Colorimetry): Monitor the reaction visually. The transformation from the nitroso to the nitro state is confirmed when the solution undergoes a distinct color shift from yellow to deep orange (typically requiring 3 hours)[3].

-

Quenching & Isolation: Quench the reaction by adding deionized water (1000 mL) to force the precipitation of the hydrophobic product. Separate the solid and recrystallize from hexane to afford light yellow crystals (approx. 76% yield)[3].

Safety & Toxicological Handling

Working with nitro-halo aromatics requires stringent safety protocols. The combination of a highly lipophilic core (allowing passage through the stratum corneum) and activated halogens creates a specific toxicological hazard[5]. The activated bromine atoms at the C1 and C3 positions can undergo haptenization via nucleophilic attack by cysteine residues in skin proteins. This irreversible binding leads to severe immune sensitization and Allergic Contact Dermatitis[5]. Furthermore, systemic absorption of nitroaromatics carries a documented risk of inducing methemoglobinemia. All procedures must be conducted in a Class II fume hood using nitrile double-gloving.

References

-

Title: 3,5-Dibromo-4-nitrotoluene (CAS 78831-78-4): Documentation and Chemical Properties Source: Fluorochem URL: 1

-

Title: SUPPORTING INFORMATION - General Synthetic Procedures (Synthesis of 3,5-dibromo-4-nitrotoluene) Source: Wiley-VCH URL: 3

-

Title: Fluorinated oxacalix[6]azacryptands: synthesis and complexation with propargyl alcohol Source: ResearchGate URL: 4

-

Title: 1,2-Dibromo-5-methyl-3-nitrobenzene Toxicological Profile and Haptenization Source: Benchchem URL: 5

Sources

1,3-Dibromo-5-methyl-2-nitrobenzene chemical structure

An In-depth Technical Guide to 1,3-Dibromo-5-methyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-5-methyl-2-nitrobenzene (CAS No. 78831-78-4), a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The document delineates its chemical structure, physicochemical properties, and core synthetic utility. As a trifunctional scaffold, this compound offers distinct reactive sites—two bromine atoms amenable to cross-coupling reactions and a nitro group that can be readily transformed into an amine. This guide offers field-proven insights into its synthesis and subsequent derivatization, supported by representative experimental protocols and authoritative references, to empower scientists in leveraging this versatile molecule for the construction of complex molecular architectures.

Chemical Identity and Physicochemical Properties

1,3-Dibromo-5-methyl-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring functionalized with two bromine atoms, a methyl group, and a nitro group. The specific arrangement of these substituents dictates its chemical reactivity and utility as a building block in organic synthesis.

Caption: Chemical Structure of 1,3-Dibromo-5-methyl-2-nitrobenzene.

Table 1: Chemical Identifiers for 1,3-Dibromo-5-methyl-2-nitrobenzene

| Identifier | Value |

|---|---|

| CAS Number | 78831-78-4[1][2] |

| IUPAC Name | 1,3-dibromo-5-methyl-2-nitrobenzene[1] |

| Molecular Formula | C₇H₅Br₂NO₂[1] |

| Molecular Weight | 294.93 g/mol [1][3] |

| Canonical SMILES | CC1=CC(Br)=C(=O)C(Br)=C1[1] |

| InChI | InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3[1] |

| InChI Key | XVVIBMJSRSEASD-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Solid (predicted) | N/A |

| Melting Point | 54-56 °C (for isomer 1,3-Dibromo-2-methyl-5-nitrobenzene) | |

| Boiling Point | 320.4 ± 37.0 °C at 760 mmHg (for isomer 1,3-Dibromo-2-methyl-5-nitrobenzene) |

| Solubility | Soluble in common organic solvents; low solubility in water (predicted). |[4] |

Note: Experimental physical properties for this specific isomer are not widely reported. Data for a closely related isomer is provided for context.

Synthesis and Mechanistic Considerations

The most direct conceptual pathway for the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene is the electrophilic aromatic substitution (nitration) of 1,3-dibromo-5-methylbenzene (3,5-dibromotoluene). The substituents on the ring guide the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing but deactivating. The cumulative directing effect favors nitration at the C2 position, which is ortho to both a bromine atom and the methyl group.

The primary challenge in this synthesis is controlling the reaction conditions to prevent the formation of undesired isomers and dinitrated byproducts.[5] Maintaining a low reaction temperature is critical for achieving high regioselectivity and yield.

Caption: Conceptual workflow for the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene.

Experimental Protocol: Synthesis via Nitration

This is a representative protocol based on established methods for aromatic nitration. Optimization may be required.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask in an ice-salt bath to 0 °C.

-

Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Substrate Addition: Dissolve 1,3-dibromo-5-methylbenzene (1 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution to the dropping funnel.

-

Reaction Execution: Add the substrate solution dropwise to the cold nitrating mixture over 30-60 minutes. The causality for slow, controlled addition is to manage the exothermic nature of the reaction and prevent temperature spikes that lead to side-product formation.[5]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 1,3-Dibromo-5-methyl-2-nitrobenzene.[5]

Chemical Reactivity and Applications in Drug Development

The synthetic power of 1,3-Dibromo-5-methyl-2-nitrobenzene lies in the differential reactivity of its functional groups, making it a versatile scaffold.[6] The two bromine atoms serve as handles for carbon-carbon and carbon-heteroatom bond formation, while the nitro group can be readily converted to an amine, a cornerstone functional group in medicinal chemistry.

Caption: Key synthetic transformations of 1,3-Dibromo-5-methyl-2-nitrobenzene.

A. Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this molecule.[6] This opens access to a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.

-

Reaction Setup: Suspend 1,3-Dibromo-5-methyl-2-nitrobenzene (1 equivalent) in ethanol in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. The use of a metal-acid system is a classic and robust method for nitro group reduction.[7]

-

Work-up: Cool the reaction mixture and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,5-dibromo-4-methylaniline.

B. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[8] These reactions are fundamental in drug discovery for constructing complex molecular frameworks, particularly biaryl structures.[8]

-

Reaction Setup: In a reaction vessel, combine 1,3-Dibromo-5-methyl-2-nitrobenzene (1 equivalent), an arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography to isolate the desired coupled product.[8]

Safety and Handling

As a substituted nitroaromatic compound, 1,3-Dibromo-5-methyl-2-nitrobenzene requires careful handling. While specific toxicological data is limited, data from structurally similar compounds indicate potential hazards.

-

Hazard Statements (based on related compounds): Harmful if swallowed (H302).[9] May cause skin and eye irritation.[10][11] Harmful if inhaled.[10]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.[13]

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Conclusion

1,3-Dibromo-5-methyl-2-nitrobenzene is a highly functionalized and synthetically valuable intermediate. Its strategic arrangement of bromo, methyl, and nitro groups provides researchers with a versatile platform for molecular elaboration. The ability to selectively perform cross-coupling reactions at the bromine positions and transform the nitro group into a reactive amine function underscores its importance as a building block in the synthesis of novel compounds for drug discovery and materials science. Adherence to proper synthetic protocols and safety measures is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. 1,3-Dibromo-5-nitrobenzene. Available at: [Link]

-

PubChem. 1,3-Dibromo-2-methoxy-5-nitrobenzene. Available at: [Link]

-

NIST. Benzene, 1,3-dibromo-5-methyl-. Available at: [Link]

-

PubChem. 1,2-Dibromo-5-methyl-3-nitrobenzene. Available at: [Link]

-

PrepChem.com. Synthesis of 3,5-dibromo-nitro-benzene. Available at: [Link]

-

Chemistry LibreTexts. Nitro Compounds. Available at: [Link]

-

Scribd. Reactivity of Methyl and Nitro Benzene. Available at: [Link]

Sources

- 1. 78831-78-4 | 1,3-Dibromo-5-methyl-2-nitrobenzene - AiFChem [aifchem.com]

- 2. 78831-78-4|1,3-Dibromo-5-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 1,3-Dibromo-2-methyl-5-nitrobenzene 110127-07-6 [sigmaaldrich.com]

- 4. CAS 6311-60-0: 1,3-dibromo-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

Comprehensive Technical Guide on 1,3-Dibromo-5-methyl-2-nitrobenzene: Nomenclature, Synthesis, and Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In advanced organic synthesis and drug development, the accurate identification and application of highly functionalized aromatic building blocks are critical. 1,3-Dibromo-5-methyl-2-nitrobenzene (CAS: 78831-78-4) is a uniquely activated electrophile widely utilized in cross-coupling and macrocyclization reactions. Because of the complex substitution pattern on its aromatic ring, this compound is known by several synonyms across chemical catalogs, regulatory databases, and academic literature. This whitepaper systematically deconstructs the nomenclature of this compound, details a self-validating synthetic protocol for its preparation, and maps its reactivity profile for downstream applications.

Chemical Identity and Nomenclature Dynamics

The existence of multiple synonyms for a single compound often creates indexing fragmentation in chemical databases. For 1,3-Dibromo-5-methyl-2-nitrobenzene, the variations in nomenclature stem from whether the molecule is named as a derivative of benzene or its parent alkyl-aromatic, toluene[1],[2].

Understanding these synonyms is essential for researchers conducting literature reviews or sourcing raw materials:

-

1,3-Dibromo-5-methyl-2-nitrobenzene: The strict IUPAC systematic name. It treats the benzene ring as the core parent structure, numbering the substituents alphabetically (bromo before methyl before nitro) to achieve the lowest possible locant set[1].

-

3,5-Dibromo-4-nitrotoluene: The most common functional synonym used in synthetic literature. By designating "toluene" as the parent structure, the methyl group automatically occupies position 1. Consequently, the nitro group sits at position 4, flanked by the two bromines at positions 3 and 5[1],[2].

-

Benzene, 1,3-dibromo-5-methyl-2-nitro-: The inverted index name commonly utilized by the Chemical Abstracts Service (CAS) and regulatory bodies to group all benzene derivatives together in alphabetical lists[3].

Table 1: Chemical Identifiers & Synonyms Summarization

| Identifier Type | Value | Rationale / Context |

| IUPAC Name | 1,3-dibromo-5-methyl-2-nitrobenzene | Strict systematic nomenclature prioritizing alphabetical functional groups[1]. |

| Common Synonym | 3,5-Dibromo-4-nitrotoluene | Derived from the parent "toluene" structure; widely used in academic papers[2]. |

| Database Index Name | Benzene, 1,3-dibromo-5-methyl-2-nitro- | Used in CAS registries for hierarchical chemical sorting[3]. |

| CAS Registry Number | 78831-78-4 | Unique numerical identifier for definitive sourcing[1]. |

| SMILES | CC1=CC(Br)=C(=O)C(Br)=C1 | Machine-readable topological string for cheminformatics[1]. |

Physicochemical Profiling

The physical properties of 1,3-Dibromo-5-methyl-2-nitrobenzene dictate its handling, solubility, and purification methodologies. The presence of two heavy bromine atoms significantly increases the molecular weight and lipophilicity of the compound, while the nitro group introduces a strong dipole moment.

Table 2: Quantitative Physicochemical Data

| Property | Value | Mechanistic Implication |

| Molecular Formula | C7H5Br2NO2 | High halogen content increases lipophilicity and organic solvent solubility[1]. |

| Molecular Weight | 294.93 g/mol | Heavy mass due to dibromo substitution[3]. |

| Physical State | Solid (Pale yellow crystals) | Crystalline nature enables high-purity isolation via simple recrystallization[3]. |

| Commercial Purity | ≥98% | Essential threshold for sensitive catalytic cross-coupling reactions[1]. |

Synthetic Methodology: A Self-Validating Protocol

The most robust route to synthesize 1,3-Dibromo-5-methyl-2-nitrobenzene is through the controlled, two-step oxidation of 2,6-dibromo-4-methylaniline. Direct nitration of 3,5-dibromotoluene often yields a mixture of regioisomers, making the oxidation of the pre-positioned amine far more regioselective[4].

As a Senior Application Scientist, I emphasize that every robust protocol must contain built-in validation checkpoints. The following methodology incorporates specific causality for each reagent choice and workup step.

Step 1: Oxidation to the Nitroso Intermediate

Objective: Chemoselective oxidation of the amine to a nitroso group without over-oxidizing the methyl group.

-

Reaction Setup: Dissolve 2,6-dibromo-4-methylaniline (94.4 mmol) and 3-chloroperoxybenzoic acid (mCPBA, 326 mmol) in 700 mL of anhydrous CH₂Cl₂.

-

Causality: mCPBA acts as a potent electrophilic oxygen transfer agent. CH₂Cl₂ is chosen for its inertness to oxidation and excellent solvation of both reactants.

-

-

Execution: Heat the solution under reflux for 2 hours, then cool to room temperature. Filter off the precipitated 3-chlorobenzoic acid (mCBA).

-

Self-Validating Workup: Extract the organic layer with 1 M aqueous KOH (1000 mL). Monitor the organic layer via Thin Layer Chromatography (TLC). Checkpoint: Continue extraction until mCPBA is no longer detectable by TLC.

-

Causality: KOH deprotonates the acidic mCBA byproduct and unreacted mCPBA, rendering them water-soluble. The TLC check ensures the complete removal of the oxidant, preventing dangerous side reactions in Step 2.

-

-

Isolation: Evaporate the solvent and recrystallize the crude 2,6-dibromonitroso-4-toluene from hexane to yield a pale yellow solid[4].

Step 2: Final Oxidation to the Nitroarene

Objective: Push the nitroso intermediate to the fully oxidized nitro state.

-

Reaction Setup: Suspend the purified 2,6-dibromonitroso-4-toluene (73.9 mmol) in 500 mL of glacial acetic acid.

-

Oxidant Addition: Add a solution of H₂O₂ (210 mL of a 31.1% aqueous solution mixed with 200 mL glacial acetic acid) at room temperature, followed by the slow addition of HNO₃ (69.3%, 13.9 mL).

-

Causality: The combination of H₂O₂ and HNO₃ in acetic acid provides a highly oxidizing environment that specifically targets the nitroso group. Using this mixture prevents the need for harsh, high-temperature direct nitration that could cleave the C-Br bonds.

-

-

Execution & Validation: Heat the mixture in an oil bath at 90 °C. Checkpoint: The reaction is deemed complete when the solution undergoes a distinct color change to orange (approximately 3 hours)[4].

-

Isolation: Quench the reaction by adding 1000 mL of water. The highly hydrophobic product will crash out of the aqueous solution. Filter and recrystallize from hexane to yield lightly yellow crystals of 1,3-Dibromo-5-methyl-2-nitrobenzene[4].

Applications in Advanced Organic Synthesis

The true value of 1,3-Dibromo-5-methyl-2-nitrobenzene lies in its unique electronic topology. The nitro group is strongly electron-withdrawing via both inductive and resonance effects. Because the two bromine atoms are positioned ortho to the nitro group (positions 3 and 5 relative to the toluene parent), the C-Br bonds are highly activated[3].

This activation enables two primary synthetic pathways:

-

Nucleophilic Aromatic Substitution (SₙAr): The ortho-nitro group stabilizes the Meisenheimer complex intermediate, allowing nucleophiles (like amines or alkoxides) to easily displace the bromines.

-

Transition-Metal Catalyzed Cross-Coupling: The compound is an excellent substrate for Ullmann etherifications. For example, reacting 1,3-dibromo-5-methyl-2-nitrobenzene with resorcinol in the presence of a copper salt and N,N-dimethylglycine yields complex oxacalix[4]arene macrocycles[4],[5].

Reactivity Pathway Visualization

Caption: Divergent synthetic reactivity pathways of 1,3-Dibromo-5-methyl-2-nitrobenzene driven by ortho-nitro activation.

Conclusion

Whether indexed as 1,3-Dibromo-5-methyl-2-nitrobenzene or 3,5-Dibromo-4-nitrotoluene, this compound remains a cornerstone building block in modern synthetic chemistry. By understanding the rationale behind its nomenclature, mastering its self-validating synthesis, and leveraging its ortho-activated C-Br bonds, researchers can efficiently integrate this molecule into complex drug discovery pipelines and materials science applications.

References

- Title: 3,5-Dibromo-4-nitrotoluene (CAS 78831-78-4) | Source: fluorochem.co.

- Title: 3,5-Dibromo-4-nitrotoluene | 78831-78-4 | Source: sigmaaldrich.

- Title: CAS 78831-78-4: Benzene, 1,3-dibromo-5-methyl-2-nitro- | Source: cymitquimica.

- Title: SUPPORTING INFORMATION (Synthesis of 3,5-dibromo-4-nitrotoluene) | Source: wiley-vch.

- Title: Kinetically and thermodynamically controlled synthesis of tetraoxa[1...] | Source: researchgate.

Sources

1,3-Dibromo-5-methyl-2-nitrobenzene solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-5-methyl-2-nitrobenzene in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For researchers and professionals in drug development and materials science, understanding the solubility of a synthetic intermediate like 1,3-Dibromo-5-methyl-2-nitrobenzene is paramount for several reasons:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution. Poor solubility can lead to slow or incomplete reactions.

-

Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and its impurities in various solvents.

-

Formulation: In the development of new materials or pharmaceutical agents, the ability to create stable solutions of a specific concentration is critical.

This guide will delve into the factors governing the solubility of 1,3-Dibromo-5-methyl-2-nitrobenzene and provide a practical, field-proven methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of 1,3-Dibromo-5-methyl-2-nitrobenzene, a solid at room temperature, provides significant clues to its solubility behavior.[1] The molecule possesses several key features that influence its interaction with different solvents:

-

Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule.

-

Bromine Atoms: The two bromine atoms are large and polarizable, contributing to van der Waals forces.

-

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, introducing a significant dipole moment and making the molecule polar.

-

Methyl Group: The methyl group (-CH3) is a nonpolar, electron-donating group.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.[2][3] This principle suggests that a solute will dissolve best in a solvent that has similar intermolecular forces.

Table 1: Predicted Qualitative Solubility of 1,3-Dibromo-5-methyl-2-nitrobenzene in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents via London dispersion forces. However, the strong dipole of the nitro group may limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents possess significant dipole moments that can interact favorably with the polar nitro group of the solute. The presence of both polar and nonpolar regions in these solvents can accommodate the different parts of the solute molecule. For instance, a related compound, 1,3-dibromo-5-nitrobenzene, is known to be soluble in acetone.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can engage in dipole-dipole interactions with the nitro group. While they are also capable of hydrogen bonding, the solute itself does not have strong hydrogen bond donating capabilities, which may limit its solubility compared to polar aprotic solvents of similar polarity. A structurally similar compound, 1,3-dibromo-5-methylbenzene, is soluble in methanol.[5] |

| Aqueous | Water | Very Low | The molecule is predominantly nonpolar due to the large aromatic ring and bromine atoms. The polar nitro group is not sufficient to overcome the energy penalty of disrupting the strong hydrogen-bonding network of water. A similar compound, 1,3-dibromo-5-nitrobenzene, exhibits low solubility in water.[4] |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of specific quantitative data, an experimental determination of solubility is essential for precise applications. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][6] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

The Shake-Flask Method: A Step-by-Step Guide

This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature.

Materials and Equipment:

-

1,3-Dibromo-5-methyl-2-nitrobenzene (solid)

-

Selected laboratory solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, water)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Glass vials or flasks with sealed caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add a known volume of each solvent to be tested (e.g., 5.0 mL).

-

Add an excess amount of 1,3-Dibromo-5-methyl-2-nitrobenzene to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[2] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[2]

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[2]

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of 1,3-Dibromo-5-methyl-2-nitrobenzene of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of 1,3-Dibromo-5-methyl-2-nitrobenzene in the saturated solution.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

References

-

National Center for Biotechnology Information. (2025). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,3-dibromo-5-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved from [Link]

Sources

- 1. 1,3-Dibromo-2-methyl-5-nitrobenzene | 101581-06-0 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. CAS 6311-60-0: 1,3-dibromo-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 1,3-Dibromo-5-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of 1,3-Dibromo-5-methyl-2-nitrobenzene, a versatile polysubstituted aromatic compound. We will delve into its synthesis, the electronic effects of its substituents, and its utility as a building block in the synthesis of complex organic molecules. This document is intended to serve as a valuable resource for professionals engaged in synthetic and medicinal chemistry.

Molecular Structure and Electronic Properties

1,3-Dibromo-5-methyl-2-nitrobenzene possesses a unique arrangement of substituents on the benzene ring that dictates its reactivity. The key functional groups are:

-

Two Bromine Atoms: These are ortho, para-directing deactivators. Their inductive electron-withdrawing effect is stronger than their mesomeric electron-donating effect, leading to an overall deactivation of the ring towards electrophilic attack.

-

One Nitro Group: This is a powerful meta-directing and strongly deactivating group due to both its strong inductive and mesomeric electron-withdrawing effects.

-

One Methyl Group: This is an ortho, para-directing and activating group due to its positive inductive and hyperconjugation effects.

The interplay of these groups creates a nuanced reactivity profile. The strong deactivating effect of the nitro group, combined with the deactivating nature of the two bromine atoms, renders the aromatic ring significantly electron-deficient. This makes electrophilic aromatic substitution challenging. Conversely, the electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution.

Physicochemical Properties

| Property | Value |

| CAS Number | 78831-78-4[1] |

| Molecular Formula | C₇H₅Br₂NO₂[2] |

| Molecular Weight | 294.93 g/mol [2] |

| Appearance | Solid |

Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

A plausible and common synthetic route to 1,3-Dibromo-5-methyl-2-nitrobenzene starts from 2,6-dibromotoluene.

Step-by-step Protocol: Nitration of 2,6-Dibromotoluene

This protocol is adapted from a similar synthesis of 2,6-dibromo-3-nitrotoluene.[3]

Objective: To synthesize 1,3-Dibromo-5-methyl-2-nitrobenzene via the nitration of 2,6-dibromotoluene.

Materials:

-

2,6-Dibromotoluene

-

70% Nitric Acid

-

Ice water

-

Ethanol

-

Water

Procedure:

-

To a stirred solution of 2,6-dibromotoluene (0.152 mol), slowly add 76 ml of 70% nitric acid dropwise over a period of 30 minutes. An exothermic reaction will be observed, so careful control of the addition rate is crucial.

-

After the addition is complete, continue stirring the mixture for an additional 60 minutes.

-

Pour the reaction mixture into 1500 ml of ice water.

-

Collect the solid precipitate by filtration.

-

Dry the collected solids to yield the crude product.

-

Recrystallize the product from an ethanol-water mixture to obtain purified 1,3-Dibromo-5-methyl-2-nitrobenzene.

Discussion of Causality:

The nitration of 2,6-dibromotoluene is an electrophilic aromatic substitution reaction. The nitro group is introduced onto the benzene ring. The directing effects of the two bromine atoms (ortho, para-directing) and the methyl group (ortho, para-directing) guide the incoming nitro group. In this case, the position meta to the methyl group and ortho to one of the bromine atoms is sterically and electronically favored.

Caption: Nucleophilic Aromatic Substitution Workflow.

Reduction of the Nitro Group

The nitro group of 1,3-Dibromo-5-methyl-2-nitrobenzene can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. The resulting aniline derivative is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

Common Reduction Methods:

| Reagent | Conditions | Notes |

| H₂/Raney Nickel | Catalytic hydrogenation | Often preferred over Pd/C to avoid dehalogenation of the aromatic bromides. [4] |

| Fe/Acid | Iron in acidic media (e.g., acetic acid) | A mild method that is often chemoselective for the nitro group. [4] |

| Zn/Acid | Zinc in acidic media (e.g., acetic acid) | Another mild and selective method for nitro group reduction. [4] |

| SnCl₂ | Tin(II) chloride | A mild reagent that can reduce nitro groups in the presence of other reducible functionalities. [4] |

Experimental Protocol: Reduction with Iron and Acetic Acid

Objective: To synthesize 2,6-dibromo-4-methylaniline from 1,3-Dibromo-5-methyl-2-nitrobenzene.

Materials:

-

1,3-Dibromo-5-methyl-2-nitrobenzene

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend 1,3-Dibromo-5-methyl-2-nitrobenzene in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux.

-

Slowly add glacial acetic acid to the refluxing mixture.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

Due to the strong deactivating effects of the nitro and bromo substituents, electrophilic aromatic substitution on 1,3-Dibromo-5-methyl-2-nitrobenzene is generally difficult and requires harsh reaction conditions. [5]The directing effects of the existing substituents would favor substitution at the C4 and C6 positions. However, the overall low reactivity of the ring makes such reactions low-yielding and prone to side reactions.

Applications in Synthesis

The differential reactivity of the functional groups in 1,3-Dibromo-5-methyl-2-nitrobenzene makes it a valuable intermediate in multi-step organic synthesis. For instance, the bromine atom activated by the ortho-nitro group can undergo nucleophilic substitution, followed by the reduction of the nitro group and subsequent functionalization of the resulting amine. The remaining bromine atom can then be utilized in cross-coupling reactions to introduce further molecular complexity.

Safety Information

1,3-Dibromo-5-methyl-2-nitrobenzene is expected to be a hazardous substance. It may cause skin and serious eye irritation. [2]It is also likely to be harmful if swallowed and may cause respiratory irritation. [6]Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PrepChem.com. (n.d.). Synthesis of 2,6-dibromo-3-nitrotoluene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,6-Dibromotoluene. Retrieved from [Link]

-

Filo. (2025, May 30). Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.

-

Sciencemadness Discussion Board. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-nitrotoluene. Retrieved from [Link]

Sources

- 1. 78831-78-4 | 1,3-Dibromo-5-methyl-2-nitrobenzene - AiFChem [aifchem.com]

- 2. 2,6-Dibromo-4-nitrotoluene | C7H5Br2NO2 | CID 7015780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wap.guidechem.com [wap.guidechem.com]

Synthesizing 1,3-Dibromo-5-methyl-2-nitrobenzene: Strategic Selection of Starting Materials and Mechanistic Pathways

Abstract: 1,3-Dibromo-5-methyl-2-nitrobenzene (also known as 3,5-dibromo-4-nitrotoluene, CAS: 78831-78-4) is a highly functionalized aromatic scaffold utilized extensively in drug development and materials science[1]. Its unique substitution pattern—featuring a nitro group flanked by two halogens and para to a methyl group—presents a distinct regiochemical challenge[2]. This whitepaper dissects the chemical logic required to synthesize this molecule, detailing why conventional starting materials fail and providing field-proven, step-by-step protocols for its successful construction.

The Regiochemical Dilemma: Why 4-Nitrotoluene Fails

When designing a synthesis for 1,3-dibromo-5-methyl-2-nitrobenzene, the most intuitive starting material appears to be 4-nitrotoluene. However, employing 4-nitrotoluene in a direct electrophilic aromatic bromination results in catastrophic regiochemical failure due to conflicting directing groups[3].

In 4-nitrotoluene, the methyl group is weakly activating and ortho/para-directing, pushing incoming electrophiles to the 2 and 6 positions. Simultaneously, the strongly deactivating nitro group is meta-directing, which also directs incoming electrophiles to the 2 and 6 positions. Consequently, bromination of 4-nitrotoluene yields 2,6-dibromo-4-nitrotoluene—the incorrect regioisomer[3].

To achieve the target architecture, we must synthesize the 3,5-dibromo relationship relative to the methyl group. This requires a starting material with a directing group powerful enough to override the methyl group's influence, which can later be converted into the desired nitro group. The optimal starting material is p-toluidine (4-methylaniline).

Regiochemical logic dictating the selection of p-toluidine over 4-nitrotoluene.Mechanistic Causality of Amine Oxidation

Starting from p-toluidine, the primary amine group (-NH₂) is strongly activating and dictates the regiochemistry, allowing for smooth dibromination at the 2 and 6 positions to yield 2,6-dibromo-4-methylaniline. The critical challenge then becomes the oxidation of the arylamine to an arylnitro group.

Direct oxidation of electron-rich anilines to nitrobenzenes using harsh oxidants (like nitric acid alone) typically results in oxidative polymerization (forming "aniline black") or azo-coupling. To prevent this, a self-validating, two-step oxidation system is required[4]:

-

Controlled Oxidation to Nitroso: The use of 3-chloroperoxybenzoic acid (mCPBA) selectively oxidizes the amine to a nitroso (-N=O) intermediate. mCPBA is a mild, electrophilic oxidant that prevents runaway radical reactions.

-

Terminal Oxidation to Nitro: Once the amine is safely converted to the more stable nitroso group, a potent combination of H₂O₂ and HNO₃ in acetic acid is deployed to push the oxidation state to the final nitro (-NO₂) group[4].

Step-by-Step Experimental Methodologies

The following protocols are adapted from validated4[4] to ensure maximum reproducibility and yield.

Protocol A: Synthesis of 2,6-Dibromonitroso-4-toluene

Causality Check: The byproduct of mCPBA oxidation is 3-chlorobenzoic acid, which is insoluble in non-polar solvents but highly soluble in basic aqueous solutions. The 1M KOH extraction is a critical self-validating step; TLC monitoring ensures no residual mCPBA remains before proceeding.

-

Preparation: In a 2L round-bottom flask, dissolve 2,6-dibromo-4-methylaniline (25.0 g, 94.4 mmol) and 3-chloroperoxybenzoic acid (73.0 g, 326 mmol) in dichloromethane (CH₂Cl₂, 700 mL).

-

Reaction: Heat the solution under reflux for 2 hours.

-

Cooling & Filtration: Cool the mixture to room temperature. A white precipitate (3-chlorobenzoic acid) will form. Filter off the precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract with 1 M aqueous KOH (1000 mL) in portions until mCPBA is no longer detectable by TLC (silica gel, CHCl₃ as eluent).

-

Isolation: Remove the organic solvent under reduced pressure. Recrystallize the crude product from hexane to yield 2,6-dibromonitroso-4-toluene as a pale yellow solid (Yield: ~20.6 g, 79%).

Protocol B: Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

Causality Check: The reaction acts as its own visual indicator. The transition from the pale yellow nitroso suspension to a deep orange solution confirms the successful oxidation to the nitro state[4].

-

Preparation: Suspend 2,6-dibromonitroso-4-toluene (20.6 g, 73.9 mmol) in glacial acetic acid (500 mL) at room temperature.

-

Oxidant Addition: Carefully add a pre-mixed solution of H₂O₂ (210 mL of a 31.1% aqueous solution) and glacial acetic acid (200 mL).

-

Catalyst Addition: Slowly add concentrated HNO₃ (69.3%, 13.9 mL) to the mixture.

-

Reaction: Submerge the flask in an oil bath and heat to 90 °C. Maintain heating for approximately 3 hours until the solution color transitions permanently to orange.

-

Quenching & Isolation: Remove from heat and quench by adding distilled water (1000 mL). Separate the formed solid via vacuum filtration.

-

Purification: Recrystallize the crude solid from hexane to obtain 1,3-dibromo-5-methyl-2-nitrobenzene as light yellow crystals (Yield: ~16.6 g, 76%).

-

Validation: ¹H NMR (400 MHz, CDCl₃, 25 °C): δ = 2.40 (s, 3H), 7.44 (s, 2H)[4].

Quantitative Data Summary

To facilitate rapid process scaling and reagent preparation, the quantitative parameters of the oxidation sequence are summarized below.

| Parameter | Step 1: mCPBA Oxidation | Step 2: H₂O₂/HNO₃ Oxidation |

| Starting Material | 2,6-Dibromo-4-methylaniline | 2,6-Dibromonitroso-4-toluene |

| Primary Reagent | mCPBA (3.45 equivalents) | H₂O₂ (Excess) / HNO₃ (Catalytic) |

| Solvent System | CH₂Cl₂ | Glacial Acetic Acid |

| Temperature | Reflux (~40 °C) | 90 °C |

| Reaction Time | 2 hours | 3 hours |

| In-Process Control | TLC (Silica, CHCl₃) / KOH Wash | Visual color shift to orange |

| Isolated Yield | 79% | 76% |

| Physical State | Pale yellow solid | Light yellow crystals |

Sources

Methodological & Application

step-by-step guide to nitration of 3,5-dibromotoluene

Application Note: Regioselective Mono-Nitration of 3,5-Dibromotoluene

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Objective: To provide a self-validating, scalable methodology for the regioselective electrophilic aromatic substitution (nitration) of 3,5-dibromotoluene to yield 3,5-dibromo-2-nitrotoluene, a critical intermediate in pharmaceutical synthesis.

Mechanistic Rationale and Regioselectivity

The nitration of 3,5-dibromotoluene is a classic example of synergistic directing effects in multi-substituted aromatic systems. When subjected to a nitrating mixture (HNO₃/H₂SO₄), the incoming nitronium ion (NO₂⁺) is directed by the existing substituents on the aromatic ring[1].

-

Electronic Effects: The methyl group at the C1 position is weakly activating and directs electrophiles to the ortho and para positions. The bromine atoms at C3 and C5 are electron-withdrawing via induction (deactivating the ring overall) but are ortho/para-directing via resonance (+M effect)[1].

-

Steric Factors: The C4 position is para to the methyl group but is flanked by two bulky bromine atoms, creating immense steric hindrance that virtually eliminates substitution at this site.

-

Product Determination: The C2 position (which is equivalent to C6) is ortho to the methyl group and situated directly between the methyl group and one bromine atom. Because the cumulative deactivating effect of the two halogens requires specific conditions to overcome, mono-nitration preferentially installs the nitro group at this electronically favored and sterically accessible C2 position, yielding 3,5-dibromo-2-nitrotoluene as the major product[1].

Note on Safety & Causality: Due to the ring-deactivating influence of the halogens, forcing conditions (e.g., fuming nitric acid at elevated temperatures) are required to achieve poly-nitration[2]. By strictly controlling the temperature (0–25 °C) and stoichiometry (1.05–1.10 equivalents of HNO₃), the reaction is arrested at mono-nitration, preventing the formation of potentially hazardous energetic poly-nitrated byproducts.

Experimental Workflow

Figure 1: Step-by-step logical workflow for the regioselective nitration of 3,5-dibromotoluene.

Materials and Reagents

| Reagent | Equivalents | Role | Safety / Handling Notes |

| 3,5-Dibromotoluene | 1.00 eq | Starting Material | Irritant. Handle in fume hood. |

| Nitric Acid (68-70%) | 1.10 eq | Electrophile Source | Strong oxidizer/corrosive. |

| Sulfuric Acid (98%) | 5.00 eq | Catalyst / Solvent | Highly corrosive. Exothermic upon dilution. |

| Dichloromethane (DCM) | 10 volumes | Extraction Solvent | Volatile, suspected carcinogen. |

| Saturated NaHCO₃ (aq) | As needed | Neutralization | Generates CO₂ gas upon acid contact. |

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds safely and efficiently.

Step 1: Preparation of the Nitrating Mixture

-

Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and a pressure-equalizing addition funnel.

-

Charge the flask with concentrated H₂SO₄ (5.0 eq).

-

Submerge the flask in an ice-salt bath and cool the acid to 0–5 °C.

-

Causality Check: Slowly add concentrated HNO₃ (68-70%, 1.10 eq) dropwise via the addition funnel. Maintain the internal temperature below 10 °C. Rationale: Mixing strong acids is highly exothermic; controlling the temperature prevents the thermal decomposition of the generated nitronium ion (NO₂⁺) and prevents the loss of volatile HNO₃.

Step 2: Substrate Addition

-

Dissolve 3,5-dibromotoluene (1.0 eq) in a minimal amount of concentrated H₂SO₄ (or DCM if solubility is an issue, though neat addition of the solid in small portions is common for deactivated rings)[3].

-

Add the substrate to the cold nitrating mixture portion-wise over 30 minutes.

-

Self-Validation: Ensure the internal temperature does not exceed 5 °C during addition to prevent oxidative side reactions or localized hot spots that could lead to di-nitration.

Step 3: Reaction Propagation

-

Once addition is complete, remove the ice bath.

-

Allow the reaction mixture to gradually warm to ambient temperature (20–25 °C).

-

Stir vigorously for 2 to 4 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The starting material spot should disappear, replaced by a lower-Rf spot corresponding to the more polar nitro-product.

Step 4: Quenching and Workup

-

Prepare a large beaker containing crushed ice (approx. 10x the reaction volume).

-

Carefully pour the acidic reaction mixture over the ice with vigorous mechanical stirring. Rationale: Rapid dilution halts the electrophilic aromatic substitution and precipitates the crude organic product, while the low temperature mitigates the heat of dilution of H₂SO₄.

-

Transfer the aqueous suspension to a separatory funnel and extract three times with DCM.

-

Combine the organic layers and wash sequentially with cold distilled water, followed by saturated aqueous NaHCO₃. Self-Validation: Continue NaHCO₃ washes until no further CO₂ evolution (bubbling) is observed, confirming the complete neutralization of residual mineral acids.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Recrystallize the crude solid from hot ethanol.

-

Cool to 0 °C to induce crystallization, filter via vacuum filtration, and wash with ice-cold ethanol. Dry under high vacuum to afford pure 3,5-dibromo-2-nitrotoluene.

Analytical Data Presentation

Upon successful execution of the protocol, the isolated product should conform to the following analytical parameters:

| Analytical Method | Expected Result / Observation |

| Physical Appearance | Pale yellow to off-white crystalline solid |

| Yield | 75 - 85% (Theoretical) |

| TLC (9:1 Hexanes:EtOAc) | R_f ≈ 0.45 (UV active) |

| ¹H NMR (CDCl₃, 400 MHz) | Singlet (3H) at ~2.4 ppm (Ar-CH₃); Two distinct doublets (1H each) or a broad singlet (2H) in the aromatic region (~7.4 - 7.8 ppm) depending on the exact resolution of the meta-coupling between the aromatic protons at C4 and C6. |

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,3-Dibromo-5-methyl-2-nitrobenzene

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 1,3-Dibromo-5-methyl-2-nitrobenzene. This substrate, activated by a strategically positioned nitro group, serves as a versatile platform for the synthesis of highly functionalized aromatic compounds. We delve into the core mechanistic principles that govern this transformation, explaining the causality behind the selection of reagents and reaction parameters. Detailed, field-proven protocols for both selective mono-substitution and exhaustive di-substitution are presented, alongside a systematic guide to reaction optimization and troubleshooting. This document is intended to empower researchers to harness the synthetic potential of this substrate with precision and confidence.

Introduction and Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike electrophilic aromatic substitution, which relies on an electron-rich arene, SNAr proceeds efficiently on electron-deficient rings bearing a suitable leaving group.[2][3]

The substrate, 1,3-Dibromo-5-methyl-2-nitrobenzene, is exceptionally well-suited for this transformation. Its reactivity is dictated by a confluence of electronic effects:

-

Activation by the Nitro Group: The potent electron-withdrawing nitro group at the C2 position is the primary driver of reactivity. Positioned ortho to both bromine atoms, it powerfully acidifies the aromatic ring and, crucially, stabilizes the negatively charged intermediate formed during the reaction.[3][4][5]

-

Bromine as Leaving Groups: The bromine atoms at C1 and C3 serve as effective leaving groups for this substitution.

-

The Role of the Methyl Group: The electron-donating methyl group at C5 has a minor deactivating effect, but its influence is overwhelmingly superseded by the activating power of the ortho-nitro group.[6]

The reaction proceeds via a well-established two-step addition-elimination mechanism .[5][7] First, the nucleophile attacks one of the carbons bearing a bromine atom (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][8] In the second, typically rapid step, the bromide ion is eliminated, restoring the ring's aromaticity and yielding the final product.[7] The stabilization of the Meisenheimer complex by the ortho-nitro group is the key factor that lowers the activation energy for this pathway.[9]

Caption: The Addition-Elimination mechanism of SNAr reactions.

Key Parameters for Reaction Design and Optimization

The success and selectivity of SNAr on this substrate hinge on the careful control of several key experimental variables.

-

Nucleophile Selection: The nature of the nucleophile dictates its reactivity. Stronger, less sterically hindered nucleophiles generally react faster. For neutral nucleophiles like alcohols or thiols, in situ deprotonation with a strong base to form the more potent alkoxide or thiolate is highly recommended.[10]

-

Solvent System: High-boiling point, polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[10] These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile while leaving the nucleophilic anion poorly solvated, thereby enhancing its reactivity.[10]

-

Temperature Control: While the substrate is highly activated, elevated temperatures (typically 80-150 °C ) are often necessary to achieve reasonable reaction rates, particularly with moderately reactive nucleophiles.[10] Microwave reactors can be employed to safely reach these temperatures and significantly reduce reaction times.[10]

-

Base Selection: When using neutral nucleophiles (e.g., primary/secondary amines, alcohols, thiols), a base is required. An inorganic base like potassium carbonate (K₂CO₃) is often sufficient for amines, serving to neutralize the HBr formed.[1][8] For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) is needed to generate the reactive alkoxide.

-

Stoichiometric Control: This is the most critical parameter for achieving selectivity.

-

For Mono-substitution: A slight excess of the substrate relative to the nucleophile or, more commonly, using 1.0-1.2 equivalents of the nucleophile is crucial to minimize the formation of the di-substituted product.[10]

-

For Di-substitution: A clear excess of the nucleophile (>2.2 equivalents ) is required to drive the reaction to completion.

-

General Experimental Workflow

The logical flow for executing these reactions is summarized below. Each step requires careful consideration as outlined in the detailed protocols.

Caption: A generalized workflow for SNAr experiments.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF and DMSO are skin-absorbent; handle with care.

Protocol 1: Selective Mono-Substitution with a Secondary Amine (Morpholine)

This protocol details the synthesis of 4-(3-bromo-5-methyl-2-nitrophenyl)morpholine, emphasizing conditions to favor mono-substitution.

Materials:

-

1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

-

Nucleophile Addition: Add morpholine (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C .

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is largely consumed (typically 4-8 hours).[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1][8]

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol 2: Exhaustive Di-Substitution with an Alkoxide (Sodium Methoxide)

This protocol describes the synthesis of 1,3-dimethoxy-5-methyl-2-nitrobenzene via complete substitution of both bromine atoms.

Materials:

-

1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq)

-

Sodium Methoxide (NaOMe) (2.5 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium methoxide (2.5 eq).

-

Solvent & Substrate Addition: Add anhydrous DMSO to the flask, followed by a solution of 1,3-Dibromo-5-methyl-2-nitrobenzene (1.0 eq) in a small amount of DMSO.

-

Reaction: Heat the reaction mixture to 100-120 °C . The reaction is often rapid at this temperature.

-

Monitoring: Monitor the reaction for the complete disappearance of both the starting material and the mono-substituted intermediate by TLC or LC-MS (typically 1-3 hours).

-

Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, cooled (ice bath) saturated aqueous solution of ammonium chloride.[10]

-

Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the identity and purity of the di-substituted product using appropriate analytical techniques.

Data Summary and Troubleshooting

The optimal conditions can vary based on the nucleophile's identity. The following table provides a starting point for optimization.

| Nucleophile Class | Stoichiometry (eq.) | Typical Solvent | Base (if needed) | Temperature (°C) | Expected Product |

| Secondary Amine | 1.1 - 1.5 | DMF, DMSO | K₂CO₃, Et₃N | 80 - 120 | Mono-substitution |

| Primary Amine | 1.1 - 1.5 | DMF, NMP | K₂CO₃, Et₃N | 80 - 120 | Mono-substitution |

| Alkoxide / Phenoxide | > 2.2 | DMSO, DMF | N/A (pre-formed) | 100 - 150 | Di-substitution |

| Thiolate | > 2.2 | DMF, DMSO | N/A (pre-formed) | 60 - 100 | Di-substitution |

| Alcohol (ROH) | > 2.5 | DMSO | NaH, KOtBu | 100 - 150 | Di-substitution |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. For alcohols/thiols, convert to the more nucleophilic alkoxide/thiolate with a strong base (e.g., NaH).[10] 2. Increase the temperature in 10-20 °C increments. Consider using a sealed tube or microwave reactor.[10] 3. Switch to a high-boiling polar aprotic solvent like DMSO or NMP. Ensure it is anhydrous.[10] |

| Formation of Side Products | 1. Reaction conditions are too harsh (decomposition). 2. Presence of water or protic impurities. | 1. Try a lower temperature for a longer duration. 2. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.[10] |

| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry. | For mono-substitution, ensure the nucleophile is the limiting reagent (≤1.1 eq). For di-substitution, use a sufficient excess of the nucleophile (>2.2 eq) and allow for longer reaction times. |

Conclusion

1,3-Dibromo-5-methyl-2-nitrobenzene is a highly activated and synthetically useful substrate for nucleophilic aromatic substitution. The regiochemical outcome is predictably directed by the powerful ortho-nitro group, while the extent of substitution (mono- vs. di-) can be effectively controlled through careful management of reaction stoichiometry and conditions. By understanding the underlying mechanistic principles and systematically optimizing key parameters such as solvent, temperature, and nucleophile choice, researchers can reliably access a diverse array of substituted nitroaromatic building blocks for applications in drug discovery, materials science, and beyond.

References

- Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.

- Optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions. Benchchem.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

- Activating and Deactivating Groups. Chemistry Steps.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar.

- Nucleophilic aromatic substitution. Wikipedia.

- Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo.

- 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.

- 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.

- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the yield and purity of 1,3-Dibromo-5-methyl-2-nitrobenzene synthesis. By understanding the reaction's mechanistic underpinnings and critical parameters, users can effectively troubleshoot and optimize their experimental outcomes.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most direct and reliable synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene is achieved through the electrophilic aromatic substitution (EAS) nitration of 1,3-Dibromo-5-methylbenzene (also known as 3,5-dibromotoluene).

Reaction Principle: The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[1][2][3] The electron-rich aromatic ring of the 3,5-dibromotoluene then attacks this powerful electrophile.[2][3]

Regioselectivity: The final position of the nitro group is dictated by the directing effects of the substituents already on the ring:

-

Methyl Group (-CH₃): An activating, ortho-, para-director.[4][5] It increases the electron density of the ring, making the reaction faster than the nitration of benzene.[2][5]

-

Bromo Groups (-Br): Deactivating, yet ortho-, para-directors.[4]

The position between the two bromine atoms (C1) is sterically hindered. The positions ortho to the methyl group are C2 and C6. The position para to the methyl group is C4. The nitration occurs predominantly at the C2 position, which is ortho to the activating methyl group and meta to both deactivating bromo groups, leading to the desired product with high selectivity.

Caption: Mechanism of electrophilic nitration of 3,5-dibromotoluene.

Section 2: Standard Operating Protocol (SOP)

This protocol provides a robust baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Reagent & Materials Data

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 3,5-Dibromotoluene | C₇H₆Br₂ | 249.93 | 10.0 g | 0.04 | Starting material |

| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL | - | Catalyst & Solvent |

| Conc. Nitric Acid | HNO₃ | 63.01 | 3.0 mL | ~0.047 | Nitrating agent (70%) |

| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | Extraction Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, carefully add 3,5-dibromotoluene (10.0 g) to concentrated sulfuric acid (20 mL). Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Nitrating Agent Addition: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (5 mL), keeping the mixture cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.[6]

-

Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for one hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~200 g). A solid precipitate should form.[7]

-